N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-[(4-methoxyphenyl)sulfonylamino]benzamide
Description
This compound is a benzamide derivative featuring a fused [1,3]dioxolo[4,5-f][1,3]benzothiazole core linked to a 3-[(4-methoxyphenyl)sulfonylamino] substituent.
Properties
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-[(4-methoxyphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O6S2/c1-29-15-5-7-16(8-6-15)33(27,28)25-14-4-2-3-13(9-14)21(26)24-22-23-17-10-18-19(31-12-30-18)11-20(17)32-22/h2-11,25H,12H2,1H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYFXXYXIMVXMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=NC4=CC5=C(C=C4S3)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-[(4-methoxyphenyl)sulfonylamino]benzamide typically involves multiple steps, starting with the preparation of the dioxolo-benzothiazole core. This core can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the methoxyphenyl sulfonylamino group through sulfonylation and amide bond formation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to streamline the production process. The goal is to achieve consistent quality and high throughput while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-[(4-methoxyphenyl)sulfonylamino]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require controlled temperatures, specific solvents, and catalysts to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-[(4-methoxyphenyl)sulfonylamino]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-[(4-methoxyphenyl)sulfonylamino]benzamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, and signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Impact on Properties
- Electron-Withdrawing Groups : The 4-methoxyphenylsulfonyl group in the target compound enhances solubility and stabilizes the sulfonamide linkage, contrasting with halogenated analogs (e.g., 4-Cl/Br in [7–9]) that prioritize lipophilicity .
- Tautomerism : Unlike triazole-thiones ([7–9]), which exhibit thione-thiol tautomerism, the target compound’s rigid dioxolo-benzothiazole core limits tautomeric flexibility, favoring a single conformation .
Key Observations:
- The target compound’s moderate LogP (3.2) suggests balanced lipophilicity, favorable for membrane permeability but less so than highly halogenated derivatives (e.g., [7–9], LogP ~4.5) .
- Limited solubility in aqueous media aligns with trends for sulfonamide-containing analogs, necessitating formulation optimization for in vivo studies.
- Biological data gaps highlight the need for targeted assays (e.g., kinase profiling or antimicrobial screens) to validate inferred activity.
Biological Activity
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-[(4-methoxyphenyl)sulfonylamino]benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. This article synthesizes findings from diverse research studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound possesses a complex structure characterized by a benzothiazole core modified with dioxole and sulfonamide functionalities. Its molecular formula is with a molecular weight of approximately 418.5 g/mol. This structural complexity contributes to its diverse biological activities.
Research indicates that the compound exhibits significant anticancer and anti-inflammatory properties. The mechanisms through which it operates include:
- Inhibition of Cell Proliferation : Studies have demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) cells. The MTT assay results show a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent .
- Induction of Apoptosis : Flow cytometry analyses reveal that the compound promotes apoptosis in cancer cells, characterized by increased sub-G1 populations and activation of caspases. This suggests that it triggers programmed cell death pathways .
- Modulation of Inflammatory Cytokines : The compound significantly reduces levels of pro-inflammatory cytokines such as IL-6 and TNF-α in mouse macrophage cell lines (RAW264.7), indicating its potential for anti-inflammatory applications .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Methodology Used |
|---|---|---|
| Anticancer | Significant inhibition of A431, A549 cells | MTT Assay |
| Apoptosis Induction | Increased caspase activity | Flow Cytometry |
| Anti-inflammatory | Decreased IL-6 and TNF-α levels | ELISA |
Case Studies
- Dual Action Mechanism : In a study exploring the dual action of benzothiazole derivatives, the compound was found to inhibit both AKT and ERK signaling pathways in cancer cells. This dual inhibition is critical as these pathways are often involved in tumor survival and proliferation .
- Comparative Analysis with Other Compounds : When compared to other benzothiazole derivatives, this compound exhibited superior activity against specific cancer lines, positioning it as a promising candidate for further development in anticancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
